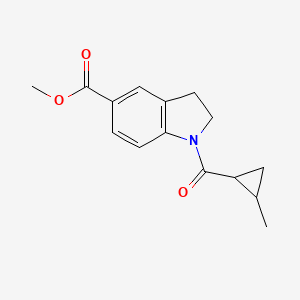
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate, also known as MMCDI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MMCDI belongs to the class of indole derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood. However, it is known to inhibit the enzyme GSK-3β, which is involved in the regulation of cell proliferation and survival. GSK-3β is also involved in the regulation of various signaling pathways, including the Wnt signaling pathway, which is important for the development and maintenance of tissues.
Biochemical and Physiological Effects
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to have various biochemical and physiological effects. In cancer research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to reduce the levels of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. In infectious disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the replication of HCV and HIV in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate. In cancer research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate could be further investigated for its potential as a therapeutic agent for various types of cancer. In neurodegenerative disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate could be further investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative diseases. In infectious disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate could be further investigated for its potential as a treatment for viral infections, including HCV and HIV. Further research is also needed to fully understand the mechanism of action of Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate and its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized through a multistep process starting with commercially available 2-methylcyclopropanecarboxylic acid. The synthesis involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with indole-5-carboxylic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is subsequently methylated to yield Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been investigated for its potential therapeutic applications in various areas of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has shown promising results as an inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation and survival. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In neurodegenerative disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been investigated as a potential treatment for Alzheimer's disease. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In infectious disease research, Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been investigated as a potential treatment for viral infections, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the replication of HCV and HIV in vitro.
Propiedades
IUPAC Name |
methyl 1-(2-methylcyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-7-12(9)14(17)16-6-5-10-8-11(15(18)19-2)3-4-13(10)16/h3-4,8-9,12H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMVJXKCCXDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC3=C2C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

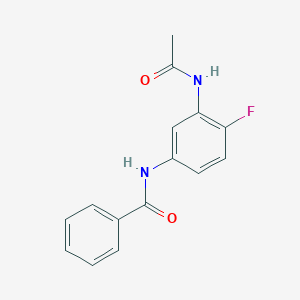
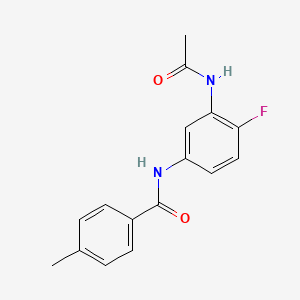
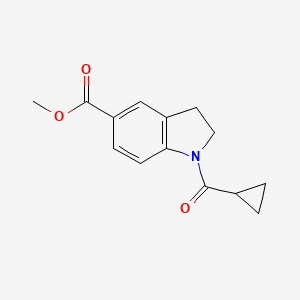
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)
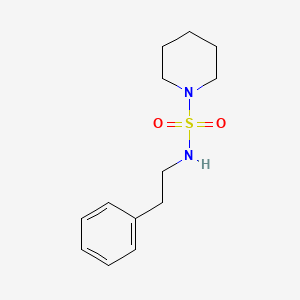
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)
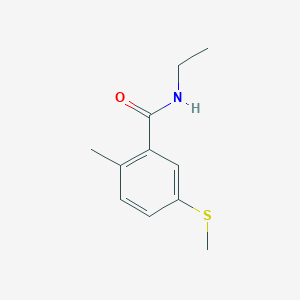
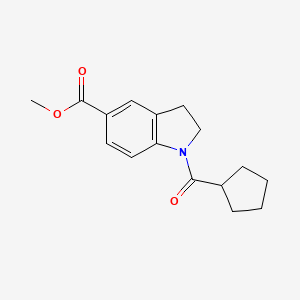
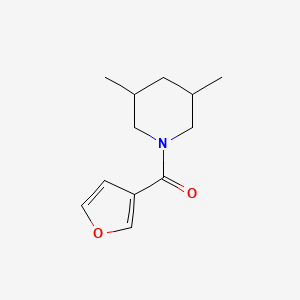
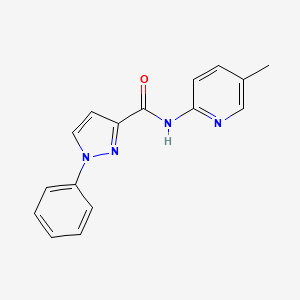
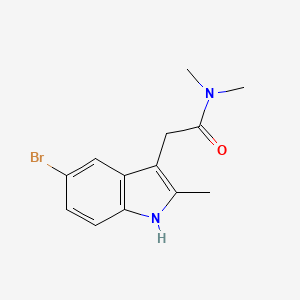
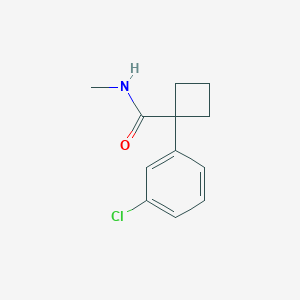
![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)